4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS No.:
Cat. No.: VC15143742
Molecular Formula: C23H19FN4OS2
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19FN4OS2 |
|---|---|
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | 8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
| Standard InChI | InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3 |
| Standard InChI Key | DIPAOYSRPRIUEC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F |
Introduction
4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e]124triazolo[4,3-a]pyrimidin-5(4H)-one is a heterocyclic organic compound belonging to the thieno[2,3-e] triazolo[4,3-a]pyrimidin derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential pharmacological applications. The compound exhibits a complex molecular structure characterized by multiple fused rings and aromatic substituents.
Structural Features
The molecular structure of this compound includes:
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Thieno ring: A sulfur-containing heterocyclic ring.
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Triazole moiety: A five-membered ring containing three nitrogen atoms.
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Pyrimidine core: A six-membered ring with two nitrogen atoms.
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Substituents:
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A 4-ethylbenzyl group attached at position 4.
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A (3-fluorobenzyl)thio group attached at position 1.
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Molecular Formula and Weight
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Molecular Formula: C18H16FN3S2
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Molecular Weight: Approximately 348.44 g/mol.
Synthesis
The synthesis of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e] triazolo[4,3-a]pyrimidin-5(4H)-one involves several key steps:
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Starting Materials:
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Thieno and triazole frameworks.
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Benzaldehyde derivatives such as 3-fluorobenzaldehyde.
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Sulfur-containing reagents like thiourea or thioethers.
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Reaction Mechanisms:
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Cyclization reactions promoted by Brønsted acids.
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Substitution reactions to introduce the benzyl groups.
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Optimization using solvents such as pentane and diethyl ether for purification.
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The reaction conditions are carefully controlled to ensure high yields and purity.
Spectroscopic Characterization
The compound's structure is confirmed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (^1H NMR) and Carbon (^13C NMR) spectra provide detailed information about the hydrogen and carbon environments in the molecule.
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Mass Spectrometry (MS):
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Used to determine the molecular weight and confirm the molecular formula.
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Infrared Spectroscopy (IR):
Chemical Reactivity and Stability
This compound exhibits typical reactivity for heterocycles:
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Susceptible to nucleophilic substitution due to electron-deficient aromatic systems.
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Stability under mild conditions but may degrade in strong acidic or basic environments.
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